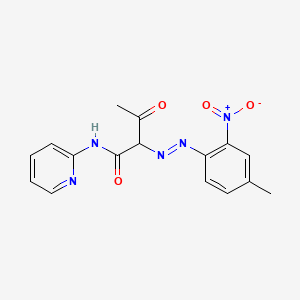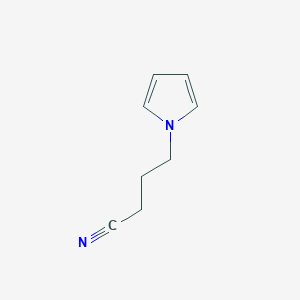
1h-Pyrrole-1-butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-butanenitrile can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles at room temperature . These methods are designed to be environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-1-butanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: N-substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under mild conditions to achieve high yields.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-butanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is a valuable scaffold in drug design and development due to its biocompatibility and selectivity.
Industry: Pyrrole derivatives are used in the production of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-butanenitrile involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its application .
Comparación Con Compuestos Similares
Pyrrole: The parent compound of 1H-Pyrrole-1-butanenitrile, with a simpler structure.
Pyrrolidine: A fully saturated derivative of pyrrole.
Indole: Another heterocyclic compound with a fused benzene ring.
Uniqueness: this compound is unique due to its butanenitrile side chain, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and drugs.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
4-pyrrol-1-ylbutanenitrile |
InChI |
InChI=1S/C8H10N2/c9-5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,6H2 |
Clave InChI |
AVSJSJJZKUMMSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


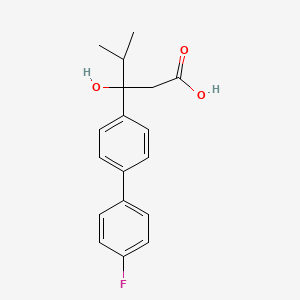
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
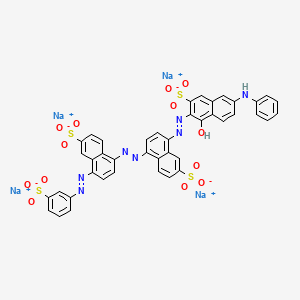
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
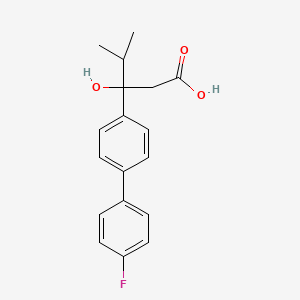
![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)


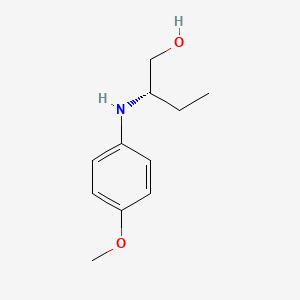
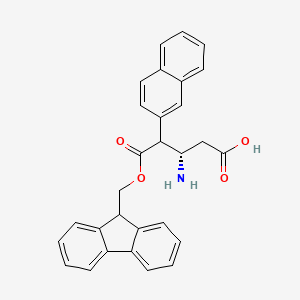
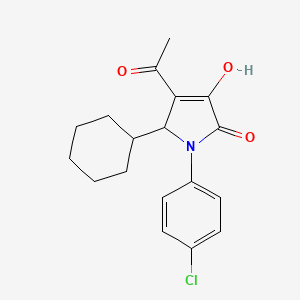
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
